

Independent Verification of 16-Keto Aspergillimide Bioactivity: A Comparative Guide

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Compound of Interest		
Compound Name:	16-Keto Aspergillimide	
Cat. No.:	B15562955	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of **16-Keto Aspergillimide**, a natural product isolated from Aspergillus species. Due to the limited publicly available data on this specific compound, this guide also includes information on the broader bioactivities of related aspergillimide derivatives and other metabolites from Aspergillus to provide a contextual framework for its potential therapeutic applications.

Overview of 16-Keto Aspergillimide

16-Keto Aspergillimide, also known as SB202327, is a secondary metabolite produced by the fungus Aspergillus japonicus (strain IMI 337664).[1] Its primary reported bioactivity is as an anthelmintic agent.[2][3]

Anthelmintic Activity of 16-Keto Aspergillimide

Currently, the publicly accessible data on the anthelmintic activity of **16-Keto Aspergillimide** is limited. One study reported its in vitro oral activity against adult Trichostrongylus colubriformis infections in gerbils.[1] However, the same study noted a lack of in vivo efficacy under the tested conditions.[1] Specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for its anthelmintic activity is not readily available in the reviewed literature.



Potential Bioactivities: A Look at Related Aspergillus Metabolites

While specific data for **16-Keto Aspergillimide** is scarce, the broader family of compounds from Aspergillus species exhibits a wide range of significant biological activities, including anticancer and anti-inflammatory effects. This suggests potential, yet unverified, avenues for the bioactivity of **16-Keto Aspergillimide**.

Anticancer Activity

Numerous metabolites isolated from various Aspergillus species have demonstrated cytotoxic effects against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Selected Aspergillus Metabolites

Compound/Extract	Cancer Cell Line(s)	Reported IC50 Values	Reference(s)
Fungal extract of A. fumigatus	Hepatocellular carcinoma	113 ± 3.7 μg/ml	[4]
Gliotoxin	Human leukemia U- 937, Human prostate cancer PC-3	0.2 μΜ, 0.4 μΜ	[5]
Prenylterphenyllin A	Lung cancer A-549, Human leukemia HL- 60	8.3 μΜ, 1.5 μΜ	[5]
Tricitrinol B	Human leukemia HL- 60, Colon cancer HCT-116, Cervical cancer KB	3.2 μM, 4.8 μM, 3.9 μM	[5]
Asperlin	Human cervical carcinoma HeLa	Reduces cell proliferation, induces G2/M arrest	[5]



Anti-inflammatory Activity

Several compounds derived from Aspergillus have shown potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Aspergillus Metabolites

Compound	Assay	Reported IC50 Values	Reference(s)
Asperulosin A	Nitric Oxide (NO) production in LPS- induced RAW264.7 cells	1.49 ± 0.31 μM	[6][7]
Asperulosin B	Nitric Oxide (NO) production in LPS- induced RAW264.7 cells	3.41 ± 0.85 μM	[6][7]
Asperversiamide G	iNOS inhibition in LPS-induced RAW264.7 cells	5.39 μΜ	[8]
Viridicatol	NO production in LPS- stimulated RAW264.7 and BV2 cells	46.03 μM (RAW264.7), 43.03 μM (BV2)	[8]

Experimental Protocols

Detailed experimental protocols for the bioactivity of **16-Keto Aspergillimide** are not available in the public domain. However, this section provides standardized methodologies for assessing the types of bioactivities observed in related Aspergillus metabolites.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).



Methodology:

- Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
- Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the compound concentration versus cell viability.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

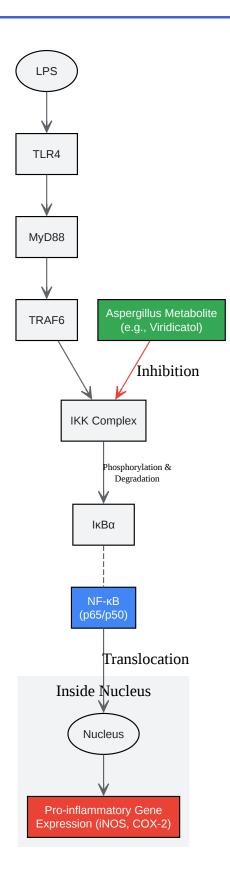


- Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 μg/mL) for 24 hours.
- Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Absorbance Measurement: The absorbance is measured at 540 nm.
- IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows Potential Anti-inflammatory Mechanism of Action

Many anti-inflammatory compounds from Aspergillus exert their effects by modulating the NF-KB signaling pathway.[7][8]



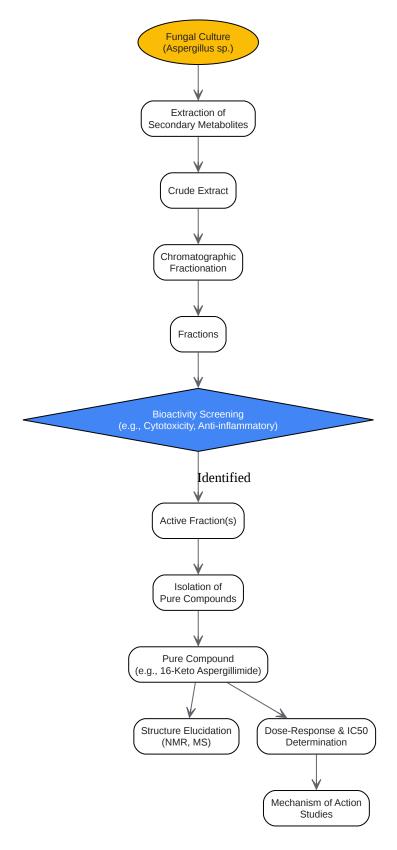


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Caption: Potential NF-kB inhibitory pathway of Aspergillus metabolites.



General Workflow for Bioactivity Screening of Natural Products





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Caption: Workflow for natural product bioactivity screening.

Conclusion

The available scientific literature identifies **16-Keto Aspergillimide** as an anthelmintic agent, though with limited published data on its potency and in vivo efficacy. The broader genus of Aspergillus is a rich source of bioactive compounds with significant anticancer and anti-inflammatory activities. Further independent verification and detailed studies are necessary to fully characterize the bioactivity profile of **16-Keto Aspergillimide**, determine its mechanism of action, and explore its potential for therapeutic applications beyond its reported anthelmintic properties. Researchers are encouraged to use the provided standardized protocols as a starting point for such investigations.

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